molecular formula C15H16N2O B13998331 n'-(2,6-Dimethylphenyl)-n-hydroxybenzenecarboximidamide CAS No. 59387-71-2

n'-(2,6-Dimethylphenyl)-n-hydroxybenzenecarboximidamide

Cat. No.: B13998331
CAS No.: 59387-71-2
M. Wt: 240.30 g/mol
InChI Key: WCGASELDGXHISE-UHFFFAOYSA-N
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Description

n’-(2,6-Dimethylphenyl)-n-hydroxybenzenecarboximidamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl group substituted with two methyl groups at the 2 and 6 positions, and a hydroxybenzenecarboximidamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n’-(2,6-Dimethylphenyl)-n-hydroxybenzenecarboximidamide typically involves the reaction of 2,6-dimethylaniline with appropriate reagents to introduce the hydroxybenzenecarboximidamide group. One common method involves the use of 2-chloroacetyl chloride and 2,6-dimethylaniline, followed by further reactions to introduce the hydroxy group . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

n’-(2,6-Dimethylphenyl)-n-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds .

Scientific Research Applications

n’-(2,6-Dimethylphenyl)-n-hydroxybenzenecarboximidamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of n’-(2,6-Dimethylphenyl)-n-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide
  • N-(2,6-Dimethylphenyl)-2-(ethylamino)acetamide Hydrochloride
  • 2-Chloro-2’,6’-dimethylacetanilide

Uniqueness

n’-(2,6-Dimethylphenyl)-n-hydroxybenzenecarboximidamide is unique due to its specific substitution pattern and the presence of the hydroxybenzenecarboximidamide group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

59387-71-2

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

N'-(2,6-dimethylphenyl)-N-hydroxybenzenecarboximidamide

InChI

InChI=1S/C15H16N2O/c1-11-7-6-8-12(2)14(11)16-15(17-18)13-9-4-3-5-10-13/h3-10,18H,1-2H3,(H,16,17)

InChI Key

WCGASELDGXHISE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C(C2=CC=CC=C2)NO

Origin of Product

United States

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